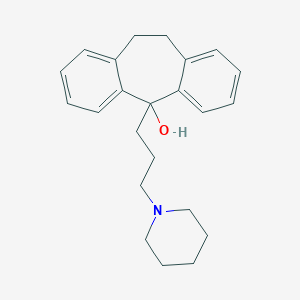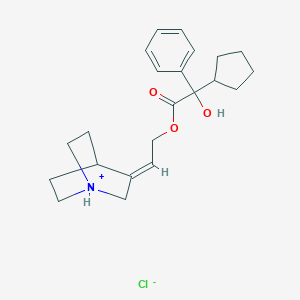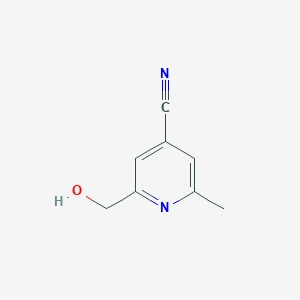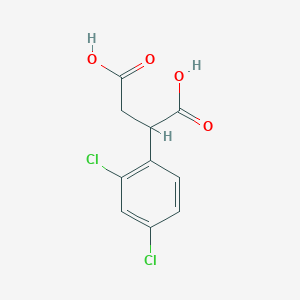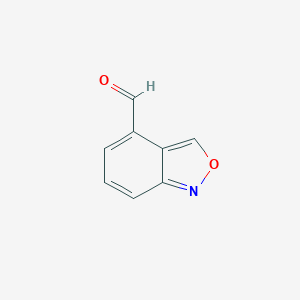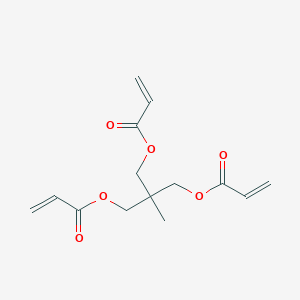
1,1,1-トリメチロールエタン トリアクリレート
概要
説明
1,1,1-Trimethylol ethane triacrylate (TMET) is a tri-functional monomer that possesses high reactivity and excellent mechanical properties. TMET is widely used in the synthesis of various polymers, coatings, and adhesives due to its unique chemical structure and properties.
科学的研究の応用
光重合性印刷インキ
TMETAは、光重合性印刷インキの製剤における多機能アクリルモノマーとして使用されます . その特性により、光にさらされると迅速に硬化するため、速乾性と高解像度の詳細が必要な印刷プロセスに不可欠です。
歯科材料感作
歯科科学では、TMETAは感作剤として特定されています . 歯科修復用として、強く耐久性のある複合材を作成するために、その反応性を活用できます。
繊維印刷
この化合物は、光にさらされると重合する能力が有利な繊維印刷に用途があります . TMETAベースのインキは、洗濯や摩耗に強い生地にパターンやデザインを作成するために使用できます。
コーティング樹脂
TMETAは、アルキド樹脂とポリエステル樹脂の製造における中間体として役立ちます . これらの樹脂は、優れた耐候性、耐アルカリ性、および耐熱性を必要とするコーティングに使用されます。
合成潤滑油
潤滑の分野では、TMETAはポリオールエステルベースの合成潤滑油を合成するために使用されます . これらの潤滑油は、高温環境での優れた性能で知られており、自動車や産業用途で一般的に使用されています。
プラスチック安定剤
TMETAは、プラスチックの安定剤の合成に関与しています . これらの安定剤は、熱、光、酸化による劣化からプラスチックを保護し、プラスチック製品の寿命を延ばすのに役立ちます。
作用機序
Target of Action
1,1,1-Trimethylol ethane triacrylate is a multifunctional acrylic monomer . Its primary targets are the molecules involved in the polymerization process. It is used in various applications such as photopolymerizable printer’s ink .
Result of Action
The result of the action of 1,1,1-Trimethylol ethane triacrylate is the formation of a hardened, durable material. The polymerization process results in a material that is resistant to various environmental factors, making it suitable for use in a variety of applications, including coatings, adhesives, and inks .
Safety and Hazards
1,1,1-Trimethylol ethane triacrylate may cause skin and eye irritation. Proper handling, including the use of personal protective equipment, is essential. It is advisable to work in a well-ventilated area and avoid inhalation of vapors. Refer to safety data sheets (SDS) for detailed safety information .
生化学分析
Biochemical Properties
1,1,1-Trimethylol ethane triacrylate plays a significant role in biochemical reactions due to its ability to form covalent bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its acrylate groups, which can undergo Michael addition reactions with nucleophilic amino acid residues such as cysteine, lysine, and histidine. These interactions can lead to the formation of stable adducts, potentially altering the activity and function of the biomolecules involved .
Cellular Effects
1,1,1-Trimethylol ethane triacrylate has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through covalent bonding. This modification can lead to changes in gene expression and cellular metabolism. For example, the compound may inhibit or activate specific transcription factors, resulting in altered expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1,1,1-Trimethylol ethane triacrylate involves its ability to form covalent bonds with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the nature of the interaction. By binding to the active site of an enzyme, it can block substrate access and inhibit enzyme activity. Alternatively, it can induce conformational changes in the enzyme, enhancing its activity. Additionally, 1,1,1-Trimethylol ethane triacrylate can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,1-Trimethylol ethane triacrylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,1,1-Trimethylol ethane triacrylate can undergo hydrolysis and other degradation processes, leading to the formation of byproducts that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell growth, differentiation, and viability .
Dosage Effects in Animal Models
The effects of 1,1,1-Trimethylol ethane triacrylate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects, such as cytotoxicity and tissue damage, have been observed at high doses. These threshold effects highlight the importance of dose optimization in experimental and therapeutic applications .
Metabolic Pathways
1,1,1-Trimethylol ethane triacrylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through hydrolysis, oxidation, and conjugation reactions, leading to the formation of metabolites that may have different biological activities. These metabolic processes can influence the compound’s overall impact on cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1,1,1-Trimethylol ethane triacrylate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 1,1,1-Trimethylol ethane triacrylate can localize to various cellular compartments, where it can exert its biological effects .
Subcellular Localization
1,1,1-Trimethylol ethane triacrylate’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound can be targeted to specific organelles or compartments through post-translational modifications or binding to targeting signals. Its localization can influence its activity and function, as different cellular environments may affect its interactions with biomolecules and its overall biological effects .
特性
IUPAC Name |
[2-methyl-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-5-11(15)18-8-14(4,9-19-12(16)6-2)10-20-13(17)7-3/h5-7H,1-3,8-10H2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZUHSXXAOWGQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066527 | |
| Record name | 2-Propenoic acid, 2-methyl-2-[[(1-oxo-2-propenyl)oxy]methyl]-1,3-propanediyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19778-85-9 | |
| Record name | 1,1′-[2-Methyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] di-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19778-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylolethane triacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019778859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-[2-methyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-2-[[(1-oxo-2-propenyl)oxy]methyl]-1,3-propanediyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-[[(1-oxoallyl)oxy]methyl]propane-1,3-diyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



